Sodium 4-(2-(2-(2-chloro-3-(2-(3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indol-1-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate
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Overview
Description
IR 783 is a heptamethine cyanine fluorescent probe widely used for in vivo imaging of tumor cells. This compound exhibits excitation and emission maxima at 776 nm and 798 nm, respectively . It is known for its good water solubility and low cytotoxicity, making it a preferred choice for various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IR 783 involves the condensation of a heptamethine cyanine dye with an appropriate indole derivative. The reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of IR 783 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: IR 783 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reaction conditions typically include a solvent like dimethyl sulfoxide (DMSO) and a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize IR 783.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives of IR 783 .
Scientific Research Applications
IR 783 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism by which IR 783 exerts its effects involves its ability to selectively accumulate in tumor cells. This selective accumulation is believed to be mediated by organic-anion-transporting polypeptides on the cell membrane of tumor cells . Once inside the cells, IR 783 can convert near-infrared light into heat energy under laser irradiation, leading to cancer cell death through photothermal therapy .
Comparison with Similar Compounds
IR 783 is compared with other heptamethine cyanine dyes such as indocyanine green (ICG) and IR 808 (MHI-148):
Indocyanine Green (ICG): While ICG is also used for imaging, it has lower water solubility and higher cytotoxicity compared to IR 783.
IR 808 (MHI-148): Similar to IR 783, IR 808 is used for tumor imaging.
These properties make IR 783 a unique and valuable compound for various scientific and medical applications.
Properties
Molecular Formula |
C38H46ClN2NaO6S2 |
---|---|
Molecular Weight |
749.4 g/mol |
IUPAC Name |
sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
QQIQAVJARACLHE-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
Pictograms |
Irritant |
Synonyms |
2-(2-(2-Chloro-3-(2-(1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene)-ethylidene)-1-cyclohexen-1-yl)-ethenyl)-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt sodium salt IR-783 |
Origin of Product |
United States |
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